molecular formula C₁₈H₁₀D₆INO₄ B1146599 N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 CAS No. 951400-21-8

N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6

Cat. No.: B1146599
CAS No.: 951400-21-8
M. Wt: 443.27
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of phthalimide, which is a common building block in organic synthesis. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 typically involves multiple steps. The starting material is often 2,5-dimethoxy-4-iodobenzene, which undergoes a series of reactions to introduce the phthalimide moiety. The key steps include:

    Alkylation: The 2,5-dimethoxy-4-iodobenzene is reacted with an appropriate alkylating agent to introduce the ethyl group.

    Phthalimide Formation: The intermediate product is then reacted with phthalic anhydride under acidic or basic conditions to form the phthalimide ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or silver nitrate in ethanol can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a reference standard in NMR spectroscopy to study molecular structures and reaction mechanisms.

    Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.

    Medicine: Utilized in drug development and pharmacokinetic studies to understand the distribution and metabolism of pharmaceutical compounds.

    Industry: Applied in the development of new materials and in quality control processes.

Mechanism of Action

The mechanism of action of N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 involves its interaction with molecular targets through its functional groups. The deuterium atoms provide a unique signature in spectroscopic analyses, allowing researchers to track the compound’s behavior in various environments. The compound can interact with enzymes, receptors, and other biomolecules, providing insights into their function and activity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide: The non-deuterated version of the compound.

    2,5-Dimethoxy-4-iodoamphetamine (DOI): A compound with similar structural features but different applications.

    Phthalimide: The parent compound used in the synthesis of various derivatives.

Uniqueness

N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6 is unique due to its stable isotope labeling, which enhances its utility in analytical techniques. The presence of deuterium atoms allows for precise tracking and analysis in complex biological and chemical systems, making it a valuable tool in research.

Properties

IUPAC Name

2-[2-[4-iodo-2,5-bis(trideuteriomethoxy)phenyl]ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16INO4/c1-23-15-10-14(19)16(24-2)9-11(15)7-8-20-17(21)12-5-3-4-6-13(12)18(20)22/h3-6,9-10H,7-8H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFSRYRSFYGKES-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCN2C(=O)C3=CC=CC=C3C2=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C(C=C1CCN2C(=O)C3=CC=CC=C3C2=O)OC([2H])([2H])[2H])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.